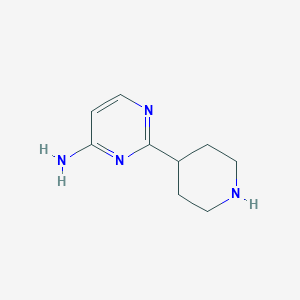

2-(Piperidin-4-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-piperidin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H14N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13) |

InChI Key |

SYYHETKIIFTNGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)N |

Origin of Product |

United States |

The Research Frontier: Investigating 2 Piperidin 4 Yl Pyrimidin 4 Amine and Its Kin

Current Research Landscape and Gaps Pertaining to this compound and Related Derivatives

The current research landscape indicates that derivatives of this compound are being actively investigated, primarily as inhibitors of various protein kinases implicated in cancer. For instance, related compounds such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. nih.gov In these studies, the piperidine ring serves as a versatile linker to introduce additional functionalities that can enhance binding to the target protein.

A significant area of investigation for aminopyrimidine derivatives is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govnih.gov Research has shown that 2-aminopyrimidine-based compounds can exhibit potent and selective inhibition of FLT3. Furthermore, derivatives of 2-aminopyrimidine (B69317) have been explored as inhibitors of Polo-like kinase 4 (PLK4), another important target in cancer therapy. nih.gov

A notable gap in the current research is the limited amount of publicly available data on the specific biological activity of the unsubstituted parent compound, This compound . While its derivatives are a clear focus of investigation, a thorough characterization of the parent compound's own biological profile is not extensively documented in peer-reviewed literature. This represents an opportunity for further research to establish a baseline of activity and to fully understand the contribution of the core scaffold to the observed biological effects of its derivatives.

The table below summarizes the biological activities of some representative aminopyrimidine derivatives that are structurally related to this compound, highlighting the focus on kinase inhibition in cancer therapy.

| Compound Class | Target Kinase | Therapeutic Area |

| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFR | Non-Small Cell Lung Cancer |

| 2-Aminopyrimidine Derivatives | FLT3 | Acute Myeloid Leukemia |

| 2-Aminopyrimidine Derivatives | PLK4 | Cancer |

| 2-(Piperidin-4-yloxy)pyrimidin-4-amine Derivatives | Deoxycytidine Kinase | Cancer |

This table is generated based on data from related compound classes and does not represent direct data for this compound itself.

An in-depth analysis of the synthetic strategies for this compound reveals a variety of chemical transformations. These methodologies range from the fundamental construction of the core heterocyclic structures to advanced catalytic and one-pot procedures.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Piperidin 4 Yl Pyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 2-(Piperidin-4-yl)pyrimidin-4-amine are indicative of the electronic environment of each proton.

Protons attached to the pyrimidine (B1678525) ring are typically observed in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. The protons on the piperidine (B6355638) ring exhibit characteristic shifts, with the proton at the C4 position, adjacent to the amino group, showing a distinct chemical shift. The protons on the piperidine ring closer to the nitrogen atom are also shifted downfield. The amine protons (NH and NH₂) often appear as broad signals, and their chemical shifts can vary depending on the solvent and concentration. libretexts.org

A representative, though general, ¹H NMR spectrum would show signals for the H-C-N protons at approximately 2.7 ppm. libretexts.org The specific shifts for this compound would require experimental data for precise assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values and should be cross-referenced with experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine H | 7.5 - 8.5 |

| Piperidine CH (C4) | 3.5 - 4.5 |

| Piperidine CH₂ (axial, C2, C6) | 2.8 - 3.2 |

| Piperidine CH₂ (equatorial, C2, C6) | 2.5 - 2.9 |

| Piperidine CH₂ (axial, C3, C5) | 1.8 - 2.2 |

| Piperidine CH₂ (equatorial, C3, C5) | 1.4 - 1.8 |

| NH (piperidine) | Variable |

| NH₂ (pyrimidine) | Variable |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to electronegative atoms.

The carbon atoms of the pyrimidine ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring. The C4 carbon of the piperidine ring, bonded to the nitrogen of the amino linker, will have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values and should be cross-referenced with experimental data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C2 | 155 - 165 |

| Pyrimidine C4 | 160 - 170 |

| Pyrimidine C5 | 100 - 110 |

| Pyrimidine C6 | 150 - 160 |

| Piperidine C4 | 45 - 55 |

| Piperidine C2, C6 | 40 - 50 |

| Piperidine C3, C5 | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons in the piperidine ring, for instance, between the C4-H proton and the protons at C3 and C5. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the C4-H of the piperidine ring will show a cross-peak with the C4 carbon signal in the HMQC/HSQC spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly powerful for connecting different parts of the molecule. For instance, it can show a correlation between the C4-H proton of the piperidine ring and the carbon atoms of the pyrimidine ring, confirming the linkage between the two ring systems. sdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₄N₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The high resolving power of HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, is essential for this level of accuracy. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. ESI-MS typically generates the protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight. rsc.org In the case of this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to a mass-to-charge ratio (m/z) of 179.13, representing the [C₉H₁₄N₄ + H]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: a primary amino group, a secondary amine within the piperidine ring, and the heterocyclic aromatic system.

The primary amino (-NH₂) group attached to the pyrimidine ring at the C4 position gives rise to two distinct stretching vibrations in the 3500-3200 cm⁻¹ region. wpmucdn.comorgchemboulder.com These correspond to the asymmetric and symmetric N-H stretching modes. orgchemboulder.com Additionally, a scissoring (bending) vibration for this primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The secondary amine (-NH-) of the piperidine ring is characterized by a single, typically weaker, N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.com A broad N-H wagging absorption, characteristic of both primary and secondary amines, is also expected between 910-665 cm⁻¹. orgchemboulder.com

Vibrations corresponding to the carbon-hydrogen (C-H) bonds are also present. The sp² C-H stretching of the pyrimidine ring appears above 3000 cm⁻¹, while the sp³ C-H stretching from the saturated piperidine ring appears just below 3000 cm⁻¹. The carbon-nitrogen stretching (C-N) vibrations for the aromatic pyrimidine ring are expected to be strong and appear in the 1335-1250 cm⁻¹ range, whereas the C-N stretching for the aliphatic piperidine ring will produce medium to weak bands between 1250-1020 cm⁻¹. orgchemboulder.com The IR spectra of related 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives consistently show these characteristic NH stretching bands. nih.govbas.bg

Table 1: Expected Infrared Absorption Bands for this compound This table is based on typical values for the constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400-3300 & 3330-3250 | Medium |

| N-H Stretch | Secondary Amine (-NH-) | 3350-3310 | Weak-Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | >3000 | Variable |

| Aliphatic C-H Stretch | Piperidine Ring | <3000 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650-1580 | Variable |

| C=N and C=C Stretch | Pyrimidine Ring | 1600-1450 | Medium-Strong |

| Aromatic C-N Stretch | Aryl-N | 1335-1250 | Strong |

| Aliphatic C-N Stretch | Alkyl-N | 1250-1020 | Weak-Medium |

| N-H Wag | Primary & Secondary Amines | 910-665 | Strong, Broad |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been published, its solid-state architecture can be reliably predicted based on extensive crystallographic studies of closely related piperidinyl- and piperazinyl-pyrimidine derivatives. nih.govnih.govmdpi.com

The molecule is expected to exhibit key conformational features. The six-membered saturated piperidine ring will almost certainly adopt a low-energy chair conformation. nih.govmdpi.com The pyrimidine ring, being aromatic, will be planar. The connection between these two rings occurs at the C4 position of the piperidine ring, which can be in either an axial or equatorial position relative to the piperidine ring, with the equatorial conformation generally being more sterically favorable.

Table 3: Representative Crystallographic Data Based on a Related Piperazinyl-Pyrimidine Structure Data from the closely related compound 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate is provided as a predictive model. nih.gov

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | ~13.5 |

| b (Å) | ~7.8 |

| c (Å) | ~12.2 |

| β (°) | ~107 |

| Volume (ų) | ~1240 |

| Z (molecules/unit cell) | 4 |

| Key Conformation | Piperidine ring in a chair conformation |

| Dominant Intermolecular Forces | N-H···N and N-H···O (if solvated) hydrogen bonds |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Piperidin 4 Yl Pyrimidin 4 Amine Derivatives

Systematic Structural Modifications and Biological Activity Correlations

Systematic modifications of the 2-(piperidin-4-yl)pyrimidin-4-amine core have been instrumental in understanding its interactions with biological targets, primarily protein kinases. These modifications often involve the piperidine (B6355638) and pyrimidine (B1678525) rings, as well as the amine substituents.

Impact of Substituent Electronic and Steric Properties on Potency and Selectivity

The electronic and steric characteristics of substituents on the this compound scaffold play a pivotal role in determining the potency and selectivity of its derivatives. Research has demonstrated that the nature of these substituents can significantly influence the compound's interaction with the target protein's binding site.

For instance, in the development of Protein Kinase B (PKB/Akt) inhibitors, modifications to a related scaffold, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, revealed that lipophilic substitutions were key to achieving nanomolar inhibitory concentrations and high selectivity over the related kinase PKA. nih.govacs.org While many substitutions on the benzyl (B1604629) group led to reduced affinity for PKB, certain analogs, such as the 2,4-dichlorobenzyl and 2-naphthyl derivatives, maintained potency comparable to the lead compound. acs.org This highlights the sensitive interplay between substituent size, position, and electronic nature in achieving optimal target engagement.

The introduction of different substituents can also impact selectivity. For example, replacing the pyrrolo[2,3-d]pyrimidine core with a 7-azaindole (B17877) resulted in a general decrease in selectivity for PKB over PKA. nih.gov This change is thought to alter the preferred conformation of the piperidine ring, thereby affecting the orientation of key interacting groups. nih.gov

In a different series of kinase inhibitors, the substitution on a phenyl ring attached to a piperazine (B1678402) (a related heterocyclic amine) showed that small groups like chloro, fluoro, and methyl were tolerated, whereas larger groups resulted in a loss of activity. nih.gov Furthermore, a 3-methyl substitution was found to be slightly more potency-enhancing than a 3-chloro substitution. nih.gov

The following table summarizes the effects of various substitutions on the potency of kinase inhibitors based on related scaffolds:

| Scaffold/Series | Substituent | Effect on Potency | Target Kinase |

| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | 2,4-Dichlorobenzyl | Similar to lead | PKBβ |

| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | 2-Naphthyl | Similar to lead | PKBβ |

| Piperazine amides | Small groups (Cl, F, Me) on phenyl ring | Tolerated | JNK |

| Piperazine amides | Large groups on phenyl ring | Loss of activity | JNK |

| Piperazine amides | 3-Methyl on phenyl ring | Slightly more potent than 3-chloro | JNK |

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of this compound derivatives is a critical determinant of their ability to bind effectively to their biological targets. Conformational analysis helps in understanding how the molecule fits into the binding pocket and which interactions are most important for its activity.

Studies on pyridin-2-yl guanidine (B92328) derivatives, which share some structural similarities, have shown that intramolecular hydrogen bonding can significantly influence the molecule's conformation. researchgate.net For example, a 180-degree change in the dihedral angle between the guanidine moiety and the pyridine (B92270) ring was observed in the salt form compared to its protected and neutral counterparts, a finding supported by X-ray crystallography and theoretical studies. researchgate.net Such conformational control is crucial for presenting the correct pharmacophoric features to the target protein.

In the context of kinase inhibition, the conformation of the piperidine ring relative to the pyrimidine or a related bicyclic system can affect the orientation of substituents, thereby influencing selectivity. nih.gov As mentioned earlier, the switch from a pyrrolo[2,3-d]pyrimidine to a 7-azaindole core altered the piperidine ring's conformation, which was believed to be the reason for the observed decrease in selectivity. nih.gov

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies are directly applied to lead optimization, a process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound.

A common strategy involves modifying the linker between the core scaffold and its substituents. For example, in the development of PKB inhibitors, while 4-amino-4-benzylpiperidines showed good cellular activity, they suffered from rapid in vivo metabolism, leading to poor oral bioavailability. nih.govacs.org By varying the linker group, researchers identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.govacs.org

Another optimization strategy involves using structure-based design to introduce modifications that enhance potency and selectivity. For instance, in the development of TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide (B126) scaffold, the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications led to improved TYK2 potency and selectivity against other Janus kinases (JAKs). nih.gov

The process of lead optimization can be complex, as exemplified by the development of a Src inhibitor for triple-negative breast cancer. nih.govresearchgate.net While the initial lead compound was potent, it exhibited significant toxicity. nih.govresearchgate.net A series of structural optimizations, guided by SAR, ultimately led to a multi-kinase inhibitor with potent anti-cancer activity, good pharmacokinetic properties, and low toxicity. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For a series of 2-phenylpyrimidine (B3000279) analogues targeting PDE4B, a five-point pharmacophore model was developed. nih.gov This model, which included features like hydrogen bond acceptors, a hydrophobic group, and aromatic rings, yielded a statistically significant 3D-QSAR model, indicating its predictive power for designing new inhibitors. nih.gov

Similarly, for inhibitors of Mycobacterium avium complex dihydrofolate reductase, a pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature. acs.org Comparing such models for different targets can reveal key differences that can be exploited to design selective inhibitors. acs.org

Ligand-based pharmacophore modeling is a cornerstone of drug discovery, aiding in virtual screening, de novo design, and lead optimization. nih.gov

Rational Design of Analogs Based on Biological Target Insights

A deep understanding of the biological target's structure and binding site allows for the rational design of more potent and selective inhibitors. This often involves analyzing the co-crystal structure of a ligand bound to its target protein.

For example, in the design of novel PLK4 inhibitors, the binding mode of a known inhibitor, centrinone, with PLK4 was analyzed. nih.gov This revealed key hydrogen bonding interactions between the aminopyrazole moiety of the inhibitor and the hinge region of the kinase. nih.gov This insight guided the design of new aminopyrimidine-based inhibitors, where the aminopyrimidine core was expected to form similar crucial interactions. nih.gov

Similarly, the design of 2,4-diarylaminopyrimidine hydrazone derivatives as anti-thyroid cancer agents was informed by the co-crystal structure of a known FAK inhibitor, TAE-226, with its target. nih.gov The knowledge that the pyrimidine ring often forms critical hydrogen bonds with kinases guided the design of these novel derivatives. nih.gov

Molecular Mechanism of Action Studies of 2 Piperidin 4 Yl Pyrimidin 4 Amine

Enzyme Inhibition and Activation Profiling

The 2-(piperidin-4-yl)pyrimidin-4-amine core structure has been incorporated into various molecules to probe their inhibitory effects on several key enzyme families. These studies are crucial for understanding the therapeutic potential and molecular interactions of this chemical class.

Kinase Inhibition Studies (e.g., Protein Kinase B (Akt), ALK/ROS1)

Derivatives of the piperidinyl-pyrimidine scaffold have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways often deregulated in cancer.

Notably, a series of inhibitors featuring a piperidin-4-yl side chain attached to a pyrazolopyrimidine ring demonstrated high inhibitory activity against Protein Kinase B (Akt). One of the most potent compounds in this series, 10h , exhibited pan-Akt inhibitory activity with an IC50 value of 24.3 nM against Akt1. nih.gov This compound was also effective at inhibiting the cellular phosphorylation of Akt. nih.gov Further modifications led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent, ATP-competitive, and orally bioavailable inhibitors of Akt. ebi.ac.ukresearchgate.net These compounds showed nanomolar potency and up to 150-fold selectivity for Akt over the related kinase PKA. ebi.ac.uk

Additionally, the related 2-amino-4-(1-piperidine)pyridine scaffold has been explored for its potential to inhibit Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, both of which are important targets in non-small-cell lung cancer. nih.gov Research in this area has led to the design of potent dual ALK/ROS1 inhibitors capable of overcoming resistance to existing drugs like crizotinib. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 10h (a pyrazolopyrimidine derivative) | Akt1 | 24.3 nM |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov The pyrimidine-4-carboxamide scaffold has been central to the development of potent and selective NAPE-PLD inhibitors.

Through optimization of a high-throughput screening hit, researchers developed LEI-401 , a nanomolar inhibitor of NAPE-PLD. nih.govnih.gov This compound, which features a substituted 2-(piperidin-1-yl)pyrimidine-4-carboxamide core, demonstrated a Kᵢ value of 0.30 µM in initial tests, which was further optimized. nih.gov LEI-401 was shown to effectively reduce NAE levels in both neuroblastoma cells and in the brains of mice. nih.gov The structure-activity relationship studies revealed that modifications at three different positions on the pyrimidine-carboxamide scaffold were crucial for optimizing potency and physicochemical properties. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (Ki) |

|---|---|---|

| LEI-401 Precursor (Compound 2) | NAPE-PLD | 0.30 µM |

β-Glucuronidase Inhibition

Increased activity of β-glucuronidase is associated with various pathological conditions, making it a relevant therapeutic target. semanticscholar.orgmdpi.com A study evaluating twenty-seven 2-aminopyrimidine (B69317) derivatives for their β-glucuronidase inhibitory potential identified several active compounds. semanticscholar.orgmdpi.com

The most potent inhibitor from this series was compound 24 , a 2-aminopyrimidine with a piperazinyl substituent, which displayed an IC50 value of 2.8 ± 0.10 µM. semanticscholar.orgmdpi.com This activity was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com Structure-activity relationship studies indicated that the nature of the substituent on the pyrimidine (B1678525) ring is critical for inhibitory activity. semanticscholar.orgmdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 24 (a piperazinyl-substituted 2-aminopyrimidine) | β-Glucuronidase | 2.8 ± 0.10 µM |

| Compound 8 | β-Glucuronidase | 72.0 ± 6.20 µM |

| Compound 9 | β-Glucuronidase | 126.43 ± 6.16 µM |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM |

Cholinesterase (AChE, BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the management of neurodegenerative diseases like Alzheimer's disease. acgpubs.orgnih.gov The pyrimidine scaffold has been investigated for its potential to inhibit these enzymes.

A study of various pyrimidine derivatives demonstrated satisfactory inhibitory potency in the micromolar range against both AChE and BuChE. nih.gov The Kᵢ values for the tested compounds ranged from 0.099 to 0.241 µM for AChE and from 1.324 to 3.418 µM for BuChE. nih.gov Among the tested series, 4-amino-5,6-dichloropyrimidine was the most potent against AChE (Kᵢ = 0.099 ± 0.008 µM), while 4-amino-2-chloropyrimidine was the most effective against BuChE (Kᵢ = 1.324 ± 0.273 µM). nih.gov These findings highlight the potential of the 4-aminopyrimidine core as a scaffold for developing cholinesterase inhibitors.

| Compound | Target Enzyme | Inhibitory Activity (KI) |

|---|---|---|

| 4-amino-5,6-dichloropyrimidine | AChE | 0.099 ± 0.008 µM |

| 4-amino-2-chloropyrimidine | BuChE | 1.324 ± 0.273 µM |

Receptor Binding and Ligand-Target Interactions

In addition to enzyme inhibition, the 2-aminopyrimidine scaffold has been shown to interact with G protein-coupled receptors (GPCRs), such as histamine receptors.

Histamine Receptor Affinity and Selectivity (H1R, H4R)

The histamine H1 and H4 receptors are involved in allergic and inflammatory responses. The 2,4-diaminopyrimidine (B92962) scaffold, which is structurally analogous to this compound, has been identified as a potent scaffold for ligands targeting the histamine H4 receptor (H4R). nih.gov

Further studies aimed at developing dual ligands for both H1R and H4R explored modifications of the diaminopyrimidine core. nih.gov By introducing a flexible aromatic side chain and altering the pyrimidine substitution pattern, researchers identified compounds with similar affinity in the low micromolar range for both the human H1R and H4R. nih.gov While the parent diaminopyrimidine compound had high affinity for H4R and moderate affinity for H1R, the new derivatives showed a 4- to 8-fold increase in affinity for H1R, alongside a 5- to 8-fold decrease in H4R affinity. nih.gov This research demonstrates that the pyrimidine core can be fine-tuned to achieve a desired selectivity profile across histamine receptor subtypes. nih.gov

| Compound Class | Target Receptor | Affinity Range |

|---|---|---|

| Modified 2,4-diaminopyrimidines | Human H1R | One-digit µM range |

| Modified 2,4-diaminopyrimidines | Human H4R | One-digit µM range |

Sigma Receptor Binding (σ1R, σ2R)

While direct binding data for this compound on sigma receptors is not available, studies on various pyrimidine derivatives incorporating a piperidine (B6355638) ring highlight the importance of this structural combination for sigma receptor affinity. The sigma receptor family, including σ1R and σ2R subtypes, are considered valuable targets for therapeutic development in various central nervous system disorders and cancer nih.govsigmaaldrich.com.

Research has shown that the pyrimidine core is a crucial element for interaction with the binding pocket of the σ1 receptor nih.gov. For instance, certain pyrimidine derivatives have been developed as selective σ1R antagonists for the potential treatment of pain researchgate.net. In one study, the substitution of a morpholine moiety with piperidine in a series of phenyl pyrimidine derivatives led to a significant improvement in σ1R binding affinity and selectivity over the σ2R researchgate.net.

Specifically, the compound 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, known as Lan-0101, demonstrated a high specific binding affinity for σ1R with a Ki value of 1.06 nM and a 1344-fold selectivity over σ2R nih.gov. Molecular docking studies of this compound revealed that the nitrogen atom of the piperidine ring is capable of forming hydrogen bonds with the E172 residue within a hydrophobic region of the receptor nih.gov. Another derivative, 2-[4-chlorophenyl]-4-(3-[4-methylpiperidin-1-yl]propoxy)-5,6,7,8-tetrahydroquinazoline, also showed nanomolar affinity for the σ1 receptor researchgate.net.

These findings underscore that the piperidine moiety is a critical structural feature for high-affinity binding to the σ1 receptor in this class of compounds researchgate.net.

Table 1: Sigma Receptor Binding Affinities of Representative Piperidinyl-Pyrimidine Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |

|---|---|---|---|

| 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (Lan-0101) | 1.06 | >1425 | 1344 |

| Phenyl pyrimidine derivative with piperidine analogue (Compound 19) | 11.8 | 1051 | 89 |

Modulation of Neurotransmission Targets

The piperidinyl-pyrimidine scaffold is present in compounds designed to modulate various neurotransmitter systems. Disturbances in serotonergic neurotransmission, in particular, are linked to a range of central nervous system disorders nih.gov.

A series of novel pyrido[1,2-c]pyrimidine derivatives containing a 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands nih.gov. The rationale behind this approach is that combining SSRI activity with 5-HT1A receptor agonism could lead to a faster onset of antidepressant effects by accelerating the desensitization of 5-HT1A autoreceptors and directly stimulating postsynaptic serotonergic neurons nih.gov.

The stimulation of presynaptic 5-HT1A receptors typically reduces the release of serotonin, while the stimulation of postsynaptic 5-HT1A receptors in the cortico-limbic areas enhances serotonergic transmission nih.gov. The therapeutic effects of SSRIs are associated with adaptive changes in the central nervous system that result in increased serotonergic neurotransmission via postsynaptic 5-HT1A receptors nih.gov.

While these findings are for more complex molecules, they highlight the potential for compounds with a piperidinyl-pyrimidine core to interact with key targets in neurotransmission.

Wnt/β-Catenin Cellular Messaging System Modulation

The Wnt/β-catenin signaling pathway is crucial for cellular development and homeostasis, and its dysregulation is implicated in diseases such as cancer mdpi.com. While no studies have directly linked this compound to this pathway, research on related heterocyclic compounds suggests a potential for modulation.

For example, a class of pyridinyl imidazole compounds has been shown to inhibit the canonical Wnt/β-catenin pathway plos.org. This inhibition was demonstrated by a reduction in the levels of Tcf/Lef target genes, which are downstream effectors of β-catenin signaling plos.org.

Furthermore, piperine, an alkaloid containing a piperidine ring, has been found to suppress the Wnt/β-catenin pathway in colorectal cancer cells researchgate.netnih.gov. Studies have shown that piperine can inhibit the nuclear localization of β-catenin and impair the proliferation and migration of colorectal tumor cells researchgate.net. In human osteosarcoma cells, piperine has been observed to downregulate the protein expression of GSK-3β and β-catenin, key components of the Wnt pathway nih.gov.

These findings indicate that molecules containing a piperidine moiety can interfere with the Wnt/β-catenin signaling cascade, suggesting a potential area of investigation for piperidinyl-pyrimidine derivatives.

Cellular Pathway Modulation and Signal Transduction Studies

PI3K-PKB-mTOR Pathway Analysis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers researchgate.netfrontiersin.org. Consequently, inhibitors of this pathway are of significant interest in oncology nih.gov.

Although direct evidence for this compound is lacking, the broader class of pyrimidine derivatives has been extensively explored as PI3K/Akt/mTOR inhibitors nih.gov. A common structural feature in many inhibitors of this pathway is a morpholine ring, which is a six-membered saturated heterocycle similar to piperidine researchgate.net. This suggests that piperidinyl-pyrimidine derivatives could also interact with this pathway.

Several research groups have reported on morpholino pyrimidine derivatives as potent small molecule inhibitors of the PI3K/Akt/mTOR pathway researchgate.net. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that inhibit PI3Kα and mTOR at low nanomolar concentrations nih.gov. These compounds have been shown to inhibit the phosphorylation of downstream effectors of the pathway, such as Akt and p70S6, in cellular and in vivo models nih.gov.

The development of these inhibitors highlights the potential for pyrimidine-based scaffolds, including those with a piperidine moiety, to target the PI3K/Akt/mTOR pathway.

Modulation of Cell Cycle Progression and Apoptosis Pathways

Compounds that can induce cell cycle arrest and apoptosis are a cornerstone of cancer therapy. The piperidine and pyrimidine structural motifs are found in numerous compounds with such activities.

Piperidine derivatives have been reported to inhibit cancer cell proliferation by inducing cell cycle arrest, often in the G0/G1 phase, and by promoting apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane integrity nih.gov. Some piperidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of BAX and decreasing the levels of XIAP and BCL-2 nih.gov.

Similarly, various pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines by inducing apoptosis and causing cell cycle arrest nih.govrsc.org. For example, one such derivative significantly increased apoptosis in MCF-7 breast cancer cells and arrested the cell cycle in the G1 phase nih.govrsc.org.

These studies demonstrate that the piperidinyl and pyrimidinyl scaffolds are valuable pharmacophores for the design of agents that modulate cell cycle progression and induce apoptosis.

Table 2: Effects of Representative Piperidinyl and/or Pyrimidinyl Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism |

|---|---|---|---|

| Piperidine derivative (DTPEP) | MDA-MB-231, MCF-7 | G0/G1 arrest | Increased ROS generation |

| Piperidine derivative (17a) | PC3 | Not specified | Decreased XIAP and BCL-2, increased BAX |

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment mdpi.com. The α-subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels, and its stabilization under hypoxic conditions promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival mdpi.com.

There is evidence that compounds with a piperidinyl-pyrimidine structure can modulate the HIF-1 pathway. Minoxidil, which has a 2,4-diamino-6-piperidinopyrimidine 3-oxide structure, has been shown to stabilize HIF-1α wikipedia.org. The proposed mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking HIF-1α for degradation in the presence of oxygen. Minoxidil is thought to inhibit PHD by interfering with the binding of ascorbate, a necessary cofactor for the enzyme's function wikipedia.org. This stabilization of HIF-1α by minoxidil leads to the activation of the HIF-1 pathway and has been shown to increase blood vessel formation in an in vivo angiogenesis assay in a manner dependent on vascular endothelial growth factor (VEGF), a downstream target of HIF-1 wikipedia.org.

This finding suggests that the piperidinyl-pyrimidine scaffold can be a platform for the development of modulators of the HIF-1 signaling pathway.

Computational Chemistry and in Silico Approaches for 2 Piperidin 4 Yl Pyrimidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(Piperidin-4-yl)pyrimidin-4-amine and its analogues, docking simulations are crucial for identifying potential biological targets and elucidating the key interactions that govern binding affinity.

Docking studies on related piperidin-4-amine linked pyrimidine (B1678525) derivatives have revealed specific binding modes within the active sites of various protein targets, such as the human estrogen receptor and tubulin. researchgate.net These studies show that the pyrimidine core often acts as a scaffold, positioning the piperidine (B6355638) ring and other substituents to make critical contacts with the protein.

The interaction fingerprint for this class of compounds typically includes:

Hydrogen Bonds: The amine groups on the pyrimidine and piperidine moieties are potent hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring act as acceptors. These interactions are critical for anchoring the ligand in the binding pocket. For instance, in studies of similar pyrimidine derivatives targeting cyclin-dependent kinases (CDKs), hydrogen bonds with hinge region residues are consistently observed. nih.gov

Hydrophobic Interactions: The piperidine ring and any aryl substituents can engage in hydrophobic and van der Waals interactions with nonpolar residues in the target's active site. The flexibility of the piperidine ring allows it to adopt conformations, such as the chair or boat form, that maximize these favorable contacts. researchgate.net

π-π Stacking: When aromatic groups are part of the derivative structure, π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site can significantly contribute to binding affinity. nih.gov

Cation-π Interactions: The protonated nitrogen of the piperidine ring can form strong cation-π interactions with aromatic residues, further stabilizing the ligand-protein complex. nih.gov

A two-dimensional representation of these interactions provides a clear "fingerprint" of how the ligand binds, guiding further chemical modifications to enhance potency and selectivity. researchgate.net

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energy values suggest a more stable protein-ligand complex and potentially higher biological activity. For various pyrimidine and piperidine derivatives, docking studies have predicted binding affinities against a range of targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | Horse Heart Cytochrome c (1hrc) | -8.9 to -9.0 | nih.gov |

| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives | PI3-Kinase/mTOR | -10.2 to -10.7 | nih.gov |

| 2,6-Pyrimidindione Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -9.3 to -9.5 | lew.ro |

These values, while estimations, are invaluable for ranking potential drug candidates and prioritizing compounds for synthesis and experimental testing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govmdpi.com MD simulations are used to assess the stability of the predicted binding pose from docking, explore conformational changes in both the ligand and the protein, and understand the influence of the surrounding solvent environment.

By simulating the movement of every atom in the system over nanoseconds or even microseconds, MD can validate the stability of a docked conformation. If a ligand remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. Key interactions, such as hydrogen bonds identified in docking, can be monitored to see how persistent they are over time. mdpi.com

Furthermore, MD simulations explicitly model the effects of water molecules, which play a crucial role in mediating protein-ligand interactions. These simulations can reveal the role of specific water molecules in bridging interactions between the ligand and protein or, conversely, how the ligand displaces water molecules upon binding, which can have significant energetic consequences. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides quantitative measures of the complex's stability and flexibility.

The this compound scaffold is found in molecules that can act as allosteric modulators. For example, related piperidin-4-yl-aminopyrimidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, which bind to an allosteric site on the enzyme. nih.gov MD simulations can be instrumental in understanding allosteric mechanisms. By simulating the protein with and without the ligand bound, researchers can identify conformational changes at sites distant from the binding pocket. These simulations can reveal the pathways through which the binding of a modulator at an allosteric site can influence the activity at the primary active site, a mechanism that is often difficult to probe experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. indexcopernicus.com These calculations provide insights into the molecule's geometry, electron distribution, and chemical reactivity, which are fundamental to its interaction with biological targets. researchgate.net

Key parameters derived from DFT calculations include:

Molecular Geometry: DFT is used to determine the most stable three-dimensional structure of the molecule by optimizing its geometry to a minimum energy state. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. indexcopernicus.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. indexcopernicus.com

Reactivity Descriptors: Based on the orbital energies, various descriptors like chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

For instance, DFT studies on similar heterocyclic compounds have been used to correlate these calculated electronic properties with observed biological activities, providing a rational basis for the design of new derivatives with enhanced potency. nih.gov

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trsamipubco.com It is widely employed to determine a molecule's geometric and electronic properties, offering insights into its stability, reactivity, and spectroscopic characteristics. samipubco.comsemanticscholar.org For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles of its optimized, lowest-energy conformation. semanticscholar.org

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller energy gap suggests higher reactivity. nih.gov These calculations help researchers understand the charge transfer processes within the molecule. semanticscholar.orgnih.gov Global reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactive nature.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness | 0.38 eV-1 |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. nih.govresearchgate.net The MEP map is plotted onto the molecule's total electron density surface, using a color spectrum to indicate different electrostatic potential values.

For this compound, the MEP surface reveals the regions that are rich or deficient in electrons.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms (like the nitrogen atoms in the pyrimidine ring) and represent sites susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are usually found around hydrogen atoms, particularly those attached to amines (the N-H groups), and represent sites for potential nucleophilic attack.

Green Regions: Represent areas with neutral or near-zero potential.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's binding affinity with biological targets. nih.gov

| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Pyrimidine Ring Nitrogens | Deep Red | Negative | Site for electrophilic attack; hydrogen bond acceptor |

| Amine Group Hydrogens (NH2) | Deep Blue | Positive | Site for nucleophilic attack; hydrogen bond donor |

| Piperidine Ring Hydrogen | Blue | Slightly Positive | Potential hydrogen bond donor |

| Carbon Backbone | Green | Neutral | Low reactivity |

Virtual Screening and Chemoinformatics for Novel Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.orgnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For this compound, virtual screening can be employed to discover novel analogs with potentially improved biological activity. researchgate.net

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Compounds from a database are "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity. This helps in understanding the binding motifs and key interactions. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses a set of known active molecules (like this compound) as a template to search for other compounds with similar chemical features.

Chemoinformatics tools are then used to analyze the results and establish a Structure-Activity Relationship (SAR). nih.gov SAR studies explore how modifications to different parts of the molecular scaffold affect its activity. acs.org For instance, researchers might investigate how substituting different chemical groups on the pyrimidine or piperidine rings alters the compound's potency and selectivity. acs.org This iterative process of screening, analysis, and design helps in the rational development of new analogs. nih.gov

| Strategy | Description | Example Application for this compound |

|---|---|---|

| Scaffold Hopping | Replacing the core molecular structure with a different one while retaining similar 3D positioning of key functional groups. | Replacing the pyrimidine core with a quinazoline or imidazo[1,2-a]pyridine. acs.orgnih.gov |

| Substituent Variation | Modifying the substituents on the core scaffold to probe for improved interactions with the target. | Adding alkyl or aryl groups to the piperidine nitrogen or the pyrimidine ring. |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties. | Replacing the amine group with a hydroxyl or amide group to alter hydrogen bonding capabilities. |

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties (e.g., ADME prediction in drug design context)

In the early stages of drug discovery, it is crucial to evaluate not only a compound's biological activity but also its pharmacokinetic profile, often referred to as ADME properties: Absorption, Distribution, Metabolism, and Excretion. usb.ac.ir Poor ADME properties are a major cause of failure for drug candidates in clinical trials. usb.ac.ir Predictive in silico models are used to estimate these properties for compounds like this compound before they are synthesized, allowing for early identification of potential liabilities. nih.govresearchgate.net

These models use a compound's structure to calculate various physicochemical and pharmacokinetic parameters. Key predicted properties include:

Absorption: Parameters like oral bioavailability and cell permeability (e.g., Caco-2) are predicted. Lipinski's Rule of Five is often used as a preliminary filter for drug-likeness and oral absorption potential. nih.gov

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB). nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. nih.gov

Excretion: While harder to predict, models can estimate clearance rates.

Toxicity (ADMET): Early toxicity prediction (the 'T' in ADMET) includes assessing the potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

By evaluating the ADME profile of this compound and its potential analogs, chemists can prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov

| ADME Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Oral Bioavailability | Good | Likely to be well-absorbed when taken orally. |

| Lipinski's Rule of Five | Passes (0 violations) | Indicates good potential for oral absorption. nih.gov | |

| Distribution | Plasma Protein Binding | Moderate | A moderate fraction of the compound will be free in circulation to exert its effect. |

| Blood-Brain Barrier (BBB) Penetration | Low/Medium | May have limited effects on the central nervous system. | |

| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 pathway. nih.gov |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicted to be non-cancer-causing. |

Preclinical Mechanistic and Biological Evaluation of 2 Piperidin 4 Yl Pyrimidin 4 Amine in Vitro and Ex Vivo

Cell-Based Assays for Target Engagement and Pathway Modulation

No specific studies detailing the cell-based assay results for 2-(Piperidin-4-yl)pyrimidin-4-amine were identified. Research on structurally related pyrimidine (B1678525) derivatives often involves evaluating their effects on specific cellular pathways, but direct evidence for this compound is not available.

Enzyme Activity Assays in Cellular Lysates

There is no available information from enzyme activity assays conducted in cellular lysates to characterize the inhibitory or modulatory effects of this compound on specific enzyme targets.

Reporter Gene Assays for Pathway Activation/Inhibition

No studies utilizing reporter gene assays to assess the activation or inhibition of specific signaling pathways by this compound have been reported in the available literature.

Biomarker Modulation Studies in Relevant Cell Lines

Information regarding the modulation of specific biomarkers in relevant cell lines following treatment with this compound is not available. Such studies are crucial for understanding a compound's mechanism of action and cellular effects.

In Vitro High-Throughput Screening (HTS) Campaigns for Lead Identification

No published high-throughput screening campaigns that identify or involve this compound as a hit or lead compound were found. HTS campaigns are a common starting point for drug discovery, screening large libraries of compounds for activity against a biological target.

Pharmacological Characterization in Complex Biological Systems (e.g., organoids, tissue slices)

There is no available data on the pharmacological characterization of this compound in complex biological systems such as organoids or tissue slices. These models provide a more physiologically relevant context for evaluating a compound's effects compared to traditional cell culture.

Chemical Biology and Research Tool Applications of 2 Piperidin 4 Yl Pyrimidin 4 Amine

Development as Biochemical Probes for Investigating Cellular Processes

While the 2-(piperidin-4-yl)pyrimidin-4-amine scaffold is a cornerstone for developing therapeutic agents, specific documented instances of its use as a standalone biochemical probe to investigate cellular processes are not extensively detailed in the reviewed literature. Typically, derivatives are synthesized to interact with a specific target, and it is these derivatives, rather than the core compound itself, that are used as tools. For example, a chlorinated intermediate, 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine, serves as a synthetic precursor for more complex molecules used in research. sigmaaldrich.com The utility of the scaffold is therefore primarily realized through its role as a foundational structure for creating targeted inhibitors and modulators.

Application in Target Identification and Validation Studies

The this compound framework and its close relatives have been instrumental in the identification and validation of novel therapeutic targets. Target identification and validation are crucial early steps in the drug discovery pipeline, confirming that modulating a specific biological molecule can lead to a therapeutic effect.

The 2,4-diaminopyrimidine (B92962) moiety, a key feature of the title compound, is frequently used as a core fragment in the design of kinase inhibitors. nih.gov This scaffold has been successfully employed to create inhibitors for a variety of cancer-related kinases, including ALK, JAK/Syk, and EGFR, thereby validating them as legitimate targets in oncology. nih.gov

A notable example is the validation of Protein Kinase B (PKB/Akt) as a target in cancer. Researchers developed a potent and selective ATP-competitive inhibitor, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), which originated from a fragment screening hit. nih.govacs.org This compound, built around a 4-aminopiperidine (B84694) core attached to a pyrimidine-like ring system, effectively inhibited PKB signaling pathways in cellular assays. Its ability to modulate biomarkers within the PI3K-PKB-mTOR pathway confirmed the therapeutic potential of targeting PKB. nih.govacs.org

Similarly, derivatives such as 4-(2-furanyl)pyrimidin-2-amines have been designed to target Janus Kinase 2 (JAK2). nih.gov The successful development of potent and selective inhibitors from this series helped to validate JAK2 as a key target for treating myeloproliferative neoplasms and inflammatory diseases. nih.gov

Contribution to the Design of Novel Chemical Entities with Modulated Biological Activities

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of novel chemical entities with a wide spectrum of biological activities. Medicinal chemists have systematically modified the core structure to achieve high potency and selectivity for various targets.

Key strategies include:

Molecular Hybridization: Combining the structural features of known active compounds. For instance, hybrids of piperidin-4-yl-aminopyrimidine and the HIV drug delavirdine (B1662856) were created to produce a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Conformational Restriction: Introducing fused ring systems to lock the molecule into a bioactive conformation. This was applied in the design of EGFR inhibitors, where a thiophene (B33073) or pyrrole (B145914) was fused to the pyrimidine (B1678525) core. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the pyrimidine and piperidine (B6355638) rings to optimize interactions with the target protein.

These approaches have led to the discovery of potent inhibitors for diverse therapeutic targets, as detailed in the table below.

| Target Class | Specific Target | Scaffold/Derivative Series | Key Findings | Reference(s) |

| Kinase Inhibitors | EGFRT790M/L858R | 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines | Compound 9i potently inhibited EGFR kinase (IC₅₀ = 4.902 nM) and cancer cell proliferation, showing high selectivity over wild-type EGFR. | nih.gov |

| FAK | 2,4-Diarylaminopyrimidine hydrazones | Novel derivatives showed potent cytotoxic activity against FAK-overexpressing thyroid cancer cells, with IC₅₀ values as low as 0.113 µM. | nih.gov | |

| JAK2 | 4-(2-Furanyl)pyrimidin-2-amines | Led to the discovery of inhibitors with high potency (IC₅₀ of 0.7 nM) and over 30-fold selectivity against the related JAK3 kinase. | nih.gov | |

| PKB/Akt | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Optimization of a lead compound yielded orally bioavailable inhibitors that strongly inhibited human tumor xenograft growth. | nih.govacs.org | |

| Antiviral Agents | HIV-1 Reverse Transcriptase (RT) | Delavirdine-piperidin-4-yl-aminopyrimidine hybrids | Compound 4d showed outstanding potency against wild-type HIV-1 (EC₅₀ = 8.6 nM) and several drug-resistant mutant strains. | nih.gov |

| Inflammasome Inhibitors | NLRP3 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | A pharmacophore-hybridization strategy yielded compounds capable of inhibiting NLRP3-dependent pyroptosis and IL-1β release in human macrophages. | nih.gov |

Exploration as a Scaffold for Rational Drug Design Beyond Specific Therapeutic Areas

The widespread success of the this compound framework has established it as a "privileged scaffold" in medicinal chemistry. Its value extends beyond any single therapeutic area, providing a robust and adaptable starting point for rational drug design targeting numerous protein families.

The core's inherent properties are key to its versatility:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, allowing for critical "hinge-binding" interactions that anchor inhibitors within the ATP-binding site of many kinases. nih.gov

Modifiable Vectors: The piperidine ring serves as a non-planar, three-dimensional anchor. Substitutions can be made at its nitrogen atom or on the ring itself, allowing chemists to project functional groups into different regions of a target's binding pocket to enhance affinity and selectivity.

Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties that can be fine-tuned to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.

This adaptability has allowed for its application in designing inhibitors for both tyrosine and serine/threonine kinases, as seen with inhibitors of Src, FGFR, and PKB. acs.orgnih.gov Furthermore, its use has expanded beyond kinases into completely different target classes, such as viral enzymes (HIV-1 RT) and components of the innate immune system (NLRP3 inflammasome). nih.govnih.gov The ability to hybridize this scaffold with other pharmacophores demonstrates its utility as a modular building block for creating multi-target agents or exploring new chemical space. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(Piperidin-4-yl)pyrimidin-4-amine with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminopyrimidine derivatives with piperidin-4-yl precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures >95% purity. Critical parameters include solvent choice (to avoid side reactions) and temperature control to prevent decomposition.

Q. How can the structural conformation of this compound be experimentally validated?

Methodological Answer: X-ray crystallography is the gold standard for 3D structural elucidation. Single crystals can be grown via slow evaporation in ethanol or acetonitrile. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis . Complementary techniques include:

- NMR spectroscopy : H and C NMR to confirm proton environments and substituent positions.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to predict bond angles and compare with experimental data .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

- Enzyme inhibition : Cholinesterase (AChE/BuChE) assays using Ellman’s method to measure IC values .

- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.

- Binding affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for target interaction studies .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer: Discrepancies may arise from differences in assay conditions or substituent effects. Systematic approaches include:

- SAR analysis : Compare analogs (Table 1) to identify critical substituents.

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding modes. For example, 4-methylpiperidinyl analogs show higher BuChE selectivity due to hydrophobic pocket interactions .

- Metastable state analysis : Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability during binding .

Q. Table 1. Substituent Impact on Cholinesterase Inhibition

Q. What strategies address challenges in crystallographic data refinement for this compound?

Methodological Answer: Common issues include poor diffraction quality or twinned crystals. Solutions involve:

Q. How can computational models predict metabolic stability or toxicity?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate permeability, cytochrome P450 interactions, and hERG inhibition.

- Metabolite identification : LC-MS/MS coupled with in silico fragmentation (e.g., MetFrag) .

- Toxicophore mapping : Identify structural alerts (e.g., nitro groups) using DEREK or Toxtree .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental results?

Methodological Answer:

- Force field calibration : Re-parameterize AMBER or CHARMM force fields using quantum mechanics (QM) data for accurate ligand-protein interactions.

- Solvent effects : Explicit solvent MD simulations (TIP3P water model) to account for hydration .

- Experimental validation : Mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.